molecular formula C10H16N2O2 B8530285 8-(Methylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile

8-(Methylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile

Cat. No.: B8530285
M. Wt: 196.25 g/mol
InChI Key: FBEAJHFRIVVMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Methylamino)-1,4-dioxaspiro[45]decane-8-carbonitrile is a spirocyclic compound characterized by its unique structure, which includes a spiro carbon atom connecting two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Methylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the desired spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-(Methylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

8-(Methylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Methylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-(Dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione
  • 8-(4-Hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione

Uniqueness

8-(Methylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile is unique due to its specific spirocyclic structure and the presence of a methylamino group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

8-(methylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile

InChI

InChI=1S/C10H16N2O2/c1-12-9(8-11)2-4-10(5-3-9)13-6-7-14-10/h12H,2-7H2,1H3

InChI Key

FBEAJHFRIVVMHY-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCC2(CC1)OCCO2)C#N

Origin of Product

United States

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